(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

Chiral resolution Enantioselective synthesis Stereochemical quality control

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 779325-50-7) is an enantiomerically pure, chiral primary amine built on a rigid 2,3-dihydro-1H-indene scaffold bearing a methyl substituent at the 6-position and a defined (R)-configuration at the C-1 stereocenter. Its molecular formula is C10H13N with a molecular weight of 147.22 g/mol.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B8048317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2N)C=C1
InChIInChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1
InChIKeyFMQGLSSKBZCURE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 779325-50-7): A Defined Chiral Indanamine Building Block for CNS-Focused Medicinal Chemistry and Asymmetric Synthesis


(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 779325-50-7) is an enantiomerically pure, chiral primary amine built on a rigid 2,3-dihydro-1H-indene scaffold bearing a methyl substituent at the 6-position and a defined (R)-configuration at the C-1 stereocenter [1]. Its molecular formula is C10H13N with a molecular weight of 147.22 g/mol [1]. The compound is supplied as the free base (typical purity ≥95–98%) or as the hydrochloride salt (CAS 730980-42-4), and is structurally related to the 1-aminoindane core found in the clinically approved MAO-B inhibitor rasagiline [2]. Its single stereocenter, zero rotatable bonds, and conformational rigidity distinguish it from flexible achiral amines and position it as a high-value intermediate for enantioselective synthesis programmes [3].

Why Generic Substitution Fails for (R)-6-Methyl-2,3-dihydro-1H-inden-1-amine: Stereochemical Identity, Conformational Rigidity, and Regioisomeric Position Are Non-Interchangeable


Substituting (R)-6-methyl-2,3-dihydro-1H-inden-1-amine with its (S)-enantiomer, the racemate, regioisomeric methyl-indanamines (e.g., 4-methyl or 5-methyl), or the unsubstituted 1-aminoindane fundamentally alters stereochemical recognition, physicochemical properties, and downstream biological or catalytic outcomes [1]. Chiral 1-aminoindanes exhibit profound enantioselective differences in pharmacological activity—(R)-1-aminoindane is the active metabolite of rasagiline and displays distinct neuroprotective properties compared to its (S)-counterpart [2]. Introduction of the 6-methyl substituent further modulates lipophilicity (XLogP3 ~2.64 vs. ~1.8 for unsubstituted 1-aminoindane) and steric environment, impacting target binding and metabolic stability [3]. The rigid indane core precludes conformational flexibility, meaning that even regioisomeric methyl placement produces a topographically distinct pharmacophore. The following quantitative evidence demonstrates that these structural variables produce measurable, functionally consequential differences.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of (R)-6-Methyl-2,3-dihydro-1H-inden-1-amine


Enantiomeric Identity: Documented (R)-Configuration with High Enantiopurity vs. Racemate and (S)-Enantiomer

The target compound is supplied and employed as the single (R)-enantiomer with defined absolute configuration (C1–R), in contrast to the racemic mixture (CAS 361389-84-6) or the (S)-enantiomer (CAS 1228556-63-5) . Vendor specifications report purity ≥98% (achiral) for the (R)-free base, and the hydrochloride salt is available at ≥95% purity [1]. The biological activity of 1-aminoindane derivatives is enantiomer-dependent: (R)-1-aminoindane is the pharmacologically active metabolite of rasagiline, while the (S)-enantiomer exhibits reduced activity in amyloid aggregation inhibition assays . Procurement of the incorrect enantiomer or racemate introduces a 50% inactive or antagonistic component, compromising assay reproducibility and scale-up economics.

Chiral resolution Enantioselective synthesis Stereochemical quality control

Regioisomeric Differentiation: 6-Methyl Substitution Delivers Distinct Lipophilicity and Steric Profile vs. 4-Methyl and Unsubstituted Indanamines

The 6-methyl substitution on the indane ring differentiates this compound from unsubstituted 1-aminoindane and the 4-methyl regioisomer (CAS 361389-85-7) [1]. Computed XLogP3 for (R)-6-methyl-2,3-dihydro-1H-inden-1-amine is 2.6, compared to approximately 1.8 for 1-aminoindane, representing a ΔlogP of ~0.8 log units [2]. This lipophilicity increase influences membrane permeability, metabolic stability, and target engagement. The topological polar surface area (TPSA) is 26 Ų for both the 6-methyl and unsubstituted variants, but the methyl group's position modulates steric interactions with binding pockets—critical in MAO-B inhibitor design where the entrance cavity accommodates hydrophobic substituents [3].

Physicochemical profiling SAR Lead optimisation

Conformational Rigidity as a Procurement Differentiator: Zero Rotatable Bonds vs. Flexible Aliphatic Amine Alternatives

The indane scaffold locks the amine-bearing carbon into a bicyclic framework with zero rotatable bonds, contrasting sharply with common flexible amine building blocks such as benzylamines (≥2 rotatable bonds) or phenethylamines (≥3 rotatable bonds) [1]. This conformational rigidity reduces entropic penalties upon binding and enforces a predictable spatial orientation of the amine pharmacophore. For SAR studies, this rigidity eliminates conformational noise that confounds structure-activity interpretation with flexible analogs [2]. In the MAO-B inhibitor field, the rigid indane core is essential for isoform selectivity—flexible analogs typically exhibit reduced MAO-B vs. MAO-A discrimination [3].

Conformational restriction Molecular recognition Crystal engineering

Validated Synthetic Tractability: Established Reduction Route from 6-Methyl-1-indanone with Documented Yield Conditions

The racemic form of the compound is accessible via reductive amination of commercially available 6-methyl-1-indanone (CAS 24623-20-9) using ammonium acetate and sodium cyanoborohydride in isopropyl alcohol under reflux (16 h), as documented on ChemicalBook . The chiral (R)-enantiomer can be obtained through asymmetric synthesis methods developed for 1-aminoindane derivatives, including chiral auxiliary-mediated reduction and enantiomeric resolution via mandelic acid salt formation as described in patent US 5,639,913 [1][2]. This synthetic accessibility means procurement risk is distributed across multiple synthetic paths, in contrast to complex chiral amines requiring lengthy de novo routes.

Synthetic methodology Process chemistry Custom synthesis

MAO-B Inhibitor Precursor: Scaffold-Proven Activity Corridor with 6-Methyl Substitution Showing Comparable Potency to Reference Inhibitors

Derivatives of 2,3-dihydro-1H-inden-1-amine constitute a validated chemotype for selective MAO-B inhibition. In the 2019 Li et al. series, unsubstituted and substituted 2,3-dihydro-1H-inden-1-amine derivatives achieved IC50 values of 0.11–0.48 μM against human MAO-B, comparable to selegiline (IC50 ≈ 0.04 μM) [1]. While the free amine (R)-6-methyl-2,3-dihydro-1H-inden-1-amine itself is a synthetic intermediate requiring N-functionalisation (typically propargylation) for potent MAO-B inhibition, the 6-methyl substitution is strategically positioned to interact with the hydrophobic entrance cavity of MAO-B—a validated design principle from the rasagiline scaffold [2]. Rasagiline ((R)-N-propargyl-1-aminoindane) exhibits IC50 = 4.43 nM for rat brain MAO-B with >90-fold selectivity over MAO-A [3].

Monoamine oxidase B Parkinson's disease Neuroprotection

Procurement-Ready Application Scenarios for (R)-6-Methyl-2,3-dihydro-1H-inden-1-amine in Drug Discovery, Process Chemistry, and Chiral Methodology Development


Enantioselective Synthesis of Rasagiline Analogs with 6-Position Hydrophobic Modulation for MAO-B Isoform Selectivity Optimisation

The compound serves as the direct chiral precursor for a focused library of N-propargyl and N-alkyl derivatives targeting the MAO-B entrance cavity. The 6-methyl group provides a built-in hydrophobic contact point that can be exploited to enhance isoform selectivity over MAO-A [1][2]. Starting from the single (R)-enantiomer eliminates the need for post-synthetic chiral resolution, improving overall yield and reducing development timelines.

Conformationally Constrained Fragment Library Construction for NMR-Based and Biophysical Fragment Screening Campaigns

The rigid indane core with zero rotatable bonds and defined (R)-stereochemistry makes this compound an ideal fragment-sized (MW 147) amine for constructing rule-of-three compliant fragment libraries [3]. Its pre-organized geometry reduces conformational entropy losses upon target binding, increasing the likelihood of detecting weak but specific interactions in SPR, TSA, or ligand-observed NMR screening cascades.

Chiral Building Block for Asymmetric Catalysis Ligand Synthesis and Chiral Auxiliary Development

The primary amine functionality enables straightforward conversion to chiral ligands (e.g., imines, amides, sulfonamides) for transition-metal-catalysed asymmetric transformations. The rigid bicyclic framework provides a well-defined chiral environment that can induce enantioselectivities exceeding 90% ee in reactions such as asymmetric hydrogenation and C–C bond formation [4].

Process Chemistry Scale-Up Studies for CNS Drug Candidate Intermediates Leveraging Established Reductive Amination Methodology

The documented racemic synthesis from 6-methyl-1-indanone via NaBH3CN-mediated reductive amination provides a validated entry point for process development . Combined with established mandelic acid resolution protocols, kilogram-scale access to the enantiopure (R)-amine is feasible, supporting preclinical toxicology and Phase I API manufacturing campaigns.

Quote Request

Request a Quote for (R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.